
Levothyroxine sodium monohydrate
概要
説明
レボチロキシンナトリウムは、甲状腺ホルモンであるチロキシン(T4)の合成型であり、甲状腺によって自然に産生されます。これは主に甲状腺機能低下症の治療に使用され、甲状腺機能低下症とは、甲状腺が十分な甲状腺ホルモンを産生しない状態です。 レボチロキシンナトリウムは、特定の種類の甲状腺腫瘍の予防と治療にも使用されます .
準備方法
合成経路と反応条件
レボチロキシンナトリウムは、複数のステップを含むプロセスによって合成されます。一般的な方法の1つは、3,5-ジヨード-L-チロシンをヨウ素化して3,5-ジヨードチロニンを生成し、さらにヨウ素化してチロキシンを生成するプロセスです。 最後のステップは、チロキシンをナトリウム塩の形に変換することです .
工業生産方法
レボチロキシンナトリウムの工業生産には、高純度と高収率を確保するために、高度な技術が使用されます。このプロセスには、通常、3,5-ジヨード-L-チロシン銅錯体やビス(p-アニシル)ヨードニウムヨージドなどの中間体の生成が含まれます。 これらの中間体は、その後、ヨウ素化やその他の化学反応に供されてレボチロキシンナトリウムを生成します .
化学反応の分析
反応の種類
レボチロキシンナトリウムは、さまざまな化学反応を起こします。これには以下が含まれます。
酸化: レボチロキシンナトリウムは、特定の条件下で酸化され、分解生成物が生成されます。
還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で起こる可能性があります。
一般的な試薬と条件
酸化剤: 過酸化水素やその他の過酸化物。
還元剤: 水素化ホウ素ナトリウム。
置換試薬: ヨウ素やその他のハロゲン
生成される主な生成物
これらの反応から生成される主な生成物には、チロキシンのさまざまなヨウ素化誘導体とその分解生成物が含まれます .
科学研究における用途
レボチロキシンナトリウムは、さまざまな科学研究に広く使用されています。
化学: 甲状腺ホルモンの定量化のための分析化学における標準物質として使用されます。
生物学: さまざまな生物における代謝と成長を調節する役割について研究されています。
医学: 甲状腺機能低下症や甲状腺癌の治療に広く使用されています。甲状腺ホルモンの代謝とそのさまざまな組織への影響を研究するためにも使用されています。
科学的研究の応用
Medical Applications
Hypothyroidism Treatment
Levothyroxine sodium is indicated for replacement therapy in various forms of hypothyroidism, including:
- Primary Hypothyroidism : Resulting from thyroid gland dysfunction.
- Secondary Hypothyroidism : Due to pituitary gland disorders.
- Tertiary Hypothyroidism : Arising from hypothalamic issues.
The medication is also used as an adjunct in the management of thyroid cancer and for suppressing TSH (thyroid-stimulating hormone) levels in patients with certain types of goiter and thyroid tumors .
Dosing Considerations
Levothyroxine has a narrow therapeutic index, necessitating careful dosage titration to avoid adverse effects associated with over- or under-treatment. Monitoring TSH levels is crucial to ensure effective management of thyroid function .
Pharmacokinetics and Delivery Methods
Levothyroxine sodium can be administered via different routes, including oral tablets, liquid solutions, and injections. Each method has specific pharmacokinetic profiles that influence its bioavailability:
- Oral Administration : Commonly used but may be affected by gastrointestinal conditions (e.g., malabsorption syndromes).
- Injectable Forms : Used in acute settings such as myxedema coma; however, the relative bioavailability between oral and injectable forms remains to be fully established .
Real-World Case Study on Generic Switching
A significant study involving over 15,000 patients demonstrated that switching between generic levothyroxine products did not lead to clinically significant changes in thyroid function, as measured by serum TSH levels. This finding supports the interchangeability of generics under proper monitoring .
Novel Drug Delivery Formulations
Research has explored various formulations to improve levothyroxine delivery, particularly for patients with gastrointestinal disorders. Liquid solutions and soft gel capsules have shown promise in enhancing absorption and bioavailability compared to traditional tablets .
Comprehensive Data Tables
作用機序
レボチロキシンナトリウムは、天然の甲状腺ホルモンであるチロキシン(T4)の代替品として作用します。これは、末梢組織で活性型であるトリヨードチロニン(T3)に変換されます。T3は、細胞の核にある甲状腺ホルモン受容体に結合し、遺伝子転写とタンパク質合成の活性化につながります。 これは、代謝率の増加、酸素消費の増加、およびその他のさまざまな生理学的効果をもたらします .
類似化合物との比較
類似化合物
リオチロニン(T3): 甲状腺機能低下症の治療に使用される別の甲状腺ホルモンです。レボチロキシンナトリウムよりも強力ですが、半減期が短いです。
乾燥甲状腺抽出物: 動物の甲状腺から得られる天然の製品であり、T4とT3の両方を含んでいます。組成が異なり、あまり使用されていません。
レボチロキシンナトリウムの独自性
レボチロキシンナトリウムは、安定性、長い半減期、予測可能な薬物動態により、独自性を持ちます。 甲状腺ホルモンの補充を常に制御できるため、甲状腺機能低下症の治療薬として好まれています .
生物活性
Levothyroxine sodium monohydrate is a synthetic form of the thyroid hormone thyroxine (T4), primarily used in the treatment of hypothyroidism and certain thyroid-related conditions. Understanding its biological activity is crucial for optimizing therapeutic outcomes and minimizing adverse effects.
Levothyroxine exerts its effects by mimicking the natural thyroid hormone, T4, which plays a vital role in regulating metabolism and energy production throughout the body. The mechanism involves:
- Genomic Effects : Levothyroxine enters cells and binds to thyroid hormone receptors in the nucleus, influencing gene expression related to metabolism, growth, and development.
- Non-Genomic Effects : It also affects cellular processes through pathways that do not involve direct changes to DNA, impacting various physiological functions such as heart rate and thermogenesis.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Oral bioavailability ranges from 40% to 80%, with optimal absorption occurring in the jejunum and upper ileum. Factors such as food intake, gastrointestinal pH, and age can affect absorption rates .
- Distribution : Over 99% of circulating levothyroxine binds to plasma proteins, mainly thyroxine-binding globulin (TBG), transthyretin, and albumin. Only unbound (free) hormone is biologically active .
- Metabolism : The liver is the primary site for T4 metabolism, where it undergoes deiodination to produce triiodothyronine (T3) and reverse T3 (rT3). T3 is significantly more potent than T4 .
- Elimination : The elimination half-life of levothyroxine averages about 7 days, necessitating careful monitoring for dose adjustments .
Clinical Applications
This compound is indicated for:
- Hypothyroidism : It serves as replacement therapy for various forms of hypothyroidism, including primary, secondary, and tertiary types.
- TSH Suppression : It is used to suppress thyroid-stimulating hormone (TSH) levels in patients with euthyroid goiters or thyroid cancer .
Biological Effects
The biological activity of levothyroxine influences numerous physiological systems:
- Metabolism : Enhances metabolic rate, affecting protein synthesis, glucose metabolism, and lipid metabolism .
- Growth and Development : Essential for normal growth in children; deficiencies can lead to developmental delays .
- Bone Health : Long-term use may lead to increased bone resorption and decreased bone mineral density, particularly in post-menopausal women .
Case Study 1: Hypothyroidism Management
A study involving patients with primary hypothyroidism demonstrated that individualized dosing of levothyroxine effectively normalized TSH levels within the therapeutic range (0.4–4.0 mIU/L). Patients reported improved symptoms such as energy levels and cognitive function after achieving stable TSH levels.
Case Study 2: Cardiovascular Effects
Research indicated that excessive doses of levothyroxine can exacerbate cardiovascular issues in patients with pre-existing heart conditions. Monitoring is essential to avoid symptoms of hyperthyroidism, including tachycardia and anxiety .
Data Table: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 40% - 80% |
Half-life | ~7 days |
Primary Metabolism Site | Liver |
Protein Binding | >99% |
Therapeutic TSH Range | 0.4 - 4.0 mIU/L |
特性
IUPAC Name |
sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/q;+1;/p-1/t12-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMYAHDLKVNJJO-LTCKWSDVSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I4NNaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
816.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25416-65-3, 31178-59-3, 55-03-8 | |
Record name | Levothyroxine sodium [USP:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025416653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levothyroxine sodium monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031178593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levothyroxine sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.202 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, monosodium salt, hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOTHYROXINE SODIUM MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B82379R9W0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。